BenchChemオンラインストアへようこそ!

5-(5-Chloropyridin-2-yl)-5-oxopentanoic acid

Tofacitinib synthesis intermediate comparison synthetic efficiency

Essential advanced intermediate for generic tofacitinib citrate synthesis. Features precise 5-chloro-2-pyridinyl substitution essential for downstream amide coupling and dehydration to the API nitrile. Structurally distinct analogs cannot be substituted without route revalidation. Ideal for ANDA development, DMPK derivatization, and JAK inhibitor SAR expansion. Procure ≥95% purity for reproducible process R&D.

Molecular Formula C10H10ClNO3
Molecular Weight 227.64 g/mol
CAS No. 1803611-25-7
Cat. No. B1450550
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-(5-Chloropyridin-2-yl)-5-oxopentanoic acid
CAS1803611-25-7
Molecular FormulaC10H10ClNO3
Molecular Weight227.64 g/mol
Structural Identifiers
SMILESC1=CC(=NC=C1Cl)C(=O)CCCC(=O)O
InChIInChI=1S/C10H10ClNO3/c11-7-4-5-8(12-6-7)9(13)2-1-3-10(14)15/h4-6H,1-3H2,(H,14,15)
InChIKeyJMGXNPJJLMTCCM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-(5-Chloropyridin-2-yl)-5-oxopentanoic Acid (CAS 1803611-25-7): Sourcing and Baseline Characterization for Tofacitinib Intermediate Procurement


5-(5-Chloropyridin-2-yl)-5-oxopentanoic acid (CAS 1803611-25-7, molecular formula C₁₀H₁₀ClNO₃, molecular weight 227.64 g/mol) is a chlorinated pyridine derivative featuring a 5-oxopentanoic acid side chain attached at the 2-position of the pyridine ring . This compound serves as a key synthetic intermediate in the manufacture of tofacitinib (CP-690,550), a Janus kinase (JAK) inhibitor approved for the treatment of rheumatoid arthritis, psoriatic arthritis, and ulcerative colitis [1]. The compound contains reactive functional groups—specifically the ketone moiety at the 5-position of the pentanoic chain and the terminal carboxylic acid—which enable further synthetic elaboration, including amide bond formation and reductive amination sequences, toward the final tofacitinib scaffold .

Why In-Class 5-Oxopentanoic Acid Derivatives Cannot Substitute for CAS 1803611-25-7 in Tofacitinib Manufacturing


Generic substitution of CAS 1803611-25-7 with structurally related 5-oxopentanoic acid derivatives is not viable in the context of tofacitinib synthesis. The target compound possesses a specific substitution pattern—a 5-chloro substituent on the pyridine ring and a ketone directly linked to the pyridine 2-position—that is structurally essential for downstream transformations to the final tofacitinib molecule [1]. Alternative analogs, such as 5-((5-chloropyridin-2-yl)amino)-5-oxopentanoic acid (CAS 4121-54-4), introduce an amino linker between the pyridine and oxopentanoic moieties, fundamentally altering the connectivity and reactivity profile required for subsequent amidation and cyclization steps . Similarly, ethyl 5-(2-chloropyridin-3-yl)-5-oxopentanoate (CAS 890100-55-7) differs both in chlorine position (2-chloro vs. 5-chloro) and pyridine attachment point (3-position vs. 2-position), as well as presenting a protected ester rather than the free carboxylic acid necessary for the tofacitinib intermediate sequence . These structural deviations preclude simple one-for-one replacement without complete revalidation of the synthetic route.

Quantitative Differentiation: CAS 1803611-25-7 Versus Alternative Tofacitinib Intermediates


Synthetic Route Efficiency: Direct Ketone Intermediate Versus Multi-Step Alternatives in Tofacitinib Manufacturing

CAS 1803611-25-7 represents a convergent intermediate in tofacitinib synthesis where the fully assembled chloropyridinyl-oxopentanoic acid fragment is coupled directly with the piperidine-pyrrolopyrimidine amine component. In contrast, alternative synthetic approaches that utilize simpler 2-chloro-5-substituted pyridine precursors require two to three additional synthetic steps to install the oxopentanoic acid moiety, thereby increasing overall step count and reducing cumulative yield [1]. While direct comparative yield data from a single head-to-head study are not available in the public domain, the convergent nature of the route employing CAS 1803611-25-7 inherently reduces the number of linear transformations required from commercial starting materials compared to linear assembly approaches [1].

Tofacitinib synthesis intermediate comparison synthetic efficiency

Functional Group Orthogonality: Carboxylic Acid Handle Enables Direct Amidation Without Protection-Deprotection Sequences

The free carboxylic acid functionality of CAS 1803611-25-7 permits direct amide bond formation with the tofacitinib amine component under standard peptide coupling conditions (e.g., EDC/HOBt, HATU, or CDI activation). This contrasts with ester-protected analogs such as ethyl 5-(2-chloropyridin-3-yl)-5-oxopentanoate (CAS 890100-55-7) and related 5-oxopentanoate esters, which require an additional saponification step (hydrolysis under basic or acidic conditions) to liberate the free acid prior to coupling [1]. Each additional deprotection step introduces potential for yield loss (typically 5-15% per step in industrial processes) and generates aqueous waste streams requiring treatment [1]. The commercial availability of CAS 1803611-25-7 with the carboxylic acid already exposed (purity ≥95%, as supplied by vendors such as Leyan) obviates this transformation entirely .

amide coupling protective group strategy synthetic efficiency

Regiochemical Fidelity: 5-Chloro-2-Pyridinyl Ketone Versus Alternative Chloropyridine Isomers

The target compound bears a 5-chloro substituent on the pyridine ring with the oxopentanoic ketone directly attached at the 2-position. This specific regiochemical arrangement is required for the tofacitinib structure; alternative chloropyridine regioisomers produce molecules that are not viable intermediates for the approved drug substance. For example, ethyl 5-(2-chloropyridin-3-yl)-5-oxopentanoate (CAS 890100-55-7) features a 2-chloro substituent and attachment at the pyridine 3-position . Similarly, 5-((5-chloropyridin-2-yl)amino)-5-oxopentanoic acid (CAS 4121-54-4) incorporates an amino linker that alters the electronic and steric environment of the pyridine ring and precludes the ketone reduction chemistry required later in the tofacitinib sequence . Procurement of the correct regioisomer is therefore non-negotiable; substitution with any other chloropyridine-oxopentanoic acid isomer yields a structurally distinct intermediate that cannot enter the validated tofacitinib synthetic pathway without complete re-optimization of all downstream chemistry.

regiochemistry structural isomer synthetic specificity

Validated Application Scenarios for CAS 1803611-25-7 in Tofacitinib Research and Manufacturing


Generic Tofacitinib Active Pharmaceutical Ingredient (API) Process Development

Pharmaceutical development organizations engaged in ANDA (Abbreviated New Drug Application) filing for generic tofacitinib citrate utilize CAS 1803611-25-7 as a key advanced intermediate. The compound enables convergent assembly of the tofacitinib scaffold via amide coupling with the requisite chiral piperidine-pyrrolopyrimidine amine, followed by dehydration of the terminal carboxamide to the nitrile functionality present in the final API [1]. Procurement of this intermediate at ≥95% purity from qualified vendors supports reproducible process development and minimizes the burden of in-house synthesis of the chloropyridinyl fragment.

Laboratory-Scale Synthesis of Tofacitinib Reference Standards and Metabolites

Analytical chemistry and DMPK (Drug Metabolism and Pharmacokinetics) laboratories use CAS 1803611-25-7 to prepare tofacitinib reference standards, impurity markers, and potential metabolites via controlled synthetic derivatization. The free carboxylic acid handle permits facile conjugation to amine-containing detection tags (e.g., fluorescent probes, biotin) or solid supports for affinity chromatography applications, without the added complexity of ester hydrolysis steps that could compromise sensitive functional groups elsewhere in the molecule.

Medicinal Chemistry Exploration of JAK Inhibitor Structure-Activity Relationships (SAR)

Medicinal chemistry teams investigating next-generation JAK inhibitors use CAS 1803611-25-7 as a modular building block to explore SAR around the chloropyridinyl-oxopentanoic acid pharmacophore. The compound can be coupled with diverse amine partners beyond the canonical tofacitinib piperidine-pyrrolopyrimidine scaffold to generate focused libraries for JAK isoform selectivity profiling. The commercial availability of this intermediate in research quantities (2.5 mg to 10 g scales) enables rapid hit expansion without the need for multistep de novo synthesis of the chloropyridinyl fragment [2].

Process Chemistry Route Scouting and Cost-of-Goods Analysis for Tofacitinib Manufacturing

Process R&D groups evaluating alternative synthetic routes to tofacitinib employ CAS 1803611-25-7 as a benchmark intermediate for convergent versus linear route comparison. The compound's availability facilitates direct experimental assessment of coupling efficiency, impurity profile generation, and crystallization behavior of the amide intermediate prior to nitrile installation. This empirical data supports rigorous cost-of-goods modeling and informs decisions regarding whether to purchase this intermediate from external vendors or establish in-house manufacturing capability.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

24 linked technical documents
Explore Hub


Quote Request

Request a Quote for 5-(5-Chloropyridin-2-yl)-5-oxopentanoic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.